molecular formula C18H8Cl2F3N3OS B2824954 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole CAS No. 400083-69-4

2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole

Cat. No.: B2824954
CAS No.: 400083-69-4
M. Wt: 442.24
InChI Key: OYZPHEQMPHLAMG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical and agrochemical research. This molecule integrates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry, with a 1,3-thiazole unit, creating a multifunctional core with significant research potential . Compounds featuring the 1,3,4-oxadiazole structure are extensively investigated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of the 1,3-thiazole ring, another biologically significant heterocycle, further enhances the compound's ability to interact with diverse biological targets . This molecular architecture, which includes dichlorophenyl and trifluoromethylphenyl substituents, is often associated with improved metabolic stability and binding affinity, making it a valuable template in drug discovery campaigns . The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for screening against infectious diseases and in oncology research. The 1,3,4-oxadiazole ring is known to act as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of lead molecules . Researchers can utilize this compound to explore its mechanism of action, which may involve enzyme inhibition or disruption of cellular replication processes common to its constituent heterocycles . This product is provided for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for determining the suitability of this compound for their intended applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8Cl2F3N3OS/c19-11-4-5-12(13(20)7-11)15-25-26-16(27-15)14-8-28-17(24-14)9-2-1-3-10(6-9)18(21,22)23/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZPHEQMPHLAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dichlorobenzoyl chloride and 3-(trifluoromethyl)phenylthiosemicarbazide can lead to the formation of the desired oxadiazole ring through cyclization and subsequent oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl-Oxadiazole Motifs

Key Observations :

  • Biological Activity : Adamantyl-thiazole derivatives (e.g., 6g) exhibit antiproliferative activity, suggesting that the thiazole moiety in the target compound may enhance interactions with cellular targets .

Analogues with Thiazole/Isoxazole Heterocycles

Table 2: Heterocyclic Variants
Compound Name Core Structure Substituents Melting Point (°C) Activity Source
2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole Isoxazole Chloro-fluoro-phenyl + trifluoromethyl N/A Structural data only
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Triazole-sulfanyl Chlorophenyl + triazole N/A Pharmaceutical potential

Key Observations :

  • Heterocycle Impact : Replacing thiazole with isoxazole () or triazole () alters electron distribution and hydrogen-bonding capacity, which may affect solubility and target binding.

Analogues with Trifluoromethylphenyl Groups

Table 3: Trifluoromethylphenyl Derivatives
Compound Name Substituent Position Melting Point (°C) Yield (%) Activity Source
2-(Thiophen-2-yl)-5-(3-fluoro-4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (D) Thiophene + trifluoromethylphenyl N/A N/A Toxicity on plant/invertebrate cells
2-(3-Fluoro-4-(trifluoromethyl)phenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (D) Trifluoromethylphenyl N/A N/A Toxicity screening

Key Observations :

  • Bioactivity : Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in compound D’s toxicity profile . This suggests the target compound’s trifluoromethylphenyl-thiazole group may similarly improve pharmacokinetics.

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H13Cl2F3N2OSC_{18}H_{13}Cl_2F_3N_2OS, and it features a complex structure that includes oxadiazole and thiazole rings. The presence of dichlorophenyl and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have been reported to show activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that oxadiazole derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like amoxicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacteria Targeted
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Compound C5Pseudomonas aeruginosa

2. Anticancer Potential

The anticancer properties of oxadiazole derivatives have been explored in various studies. For example, a derivative similar to our compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Case Study: Anticancer Activity
In a recent study published in a pharmacology journal, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 6.2 µM .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . Additionally, its antibacterial activity may be attributed to disruption of bacterial cell wall synthesis.

Q & A

Q. Critical conditions :

  • Temperature control (±5°C) to avoid side reactions.
  • Anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
A combination of techniques ensures structural validation and purity assessment:

Method Application Example Parameters Reference
¹H/¹³C NMR Assign substituent positions and confirm ring closure.DMSO-d₆ or CDCl₃; δ 7.2–8.5 ppm (aromatic H)
FT-IR Identify functional groups (e.g., C=N, C-O-C).Peaks at 1600–1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)
X-ray diffraction Resolve crystal packing and bond angles.Monoclinic system, space group P2₁/c
HPLC-MS Verify purity (>95%) and molecular ion ([M+H]⁺).C18 column, acetonitrile/water gradient

Basic: What are the common biological targets or assays for evaluating oxadiazole-thiazole hybrids?

Answer:
These compounds are screened for:

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to assess IC₅₀ values .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with EC₅₀ calculations .
  • Receptor binding : Radioligand displacement studies (e.g., GABAₐ or serotonin receptors) .

Q. Key considerations :

  • Use positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate assays with triplicate runs and statistical analysis (p < 0.05) .

Advanced: How can researchers optimize regioselectivity in cyclocondensation steps?

Answer:
Regioselectivity challenges arise during oxadiazole and thiazole ring formation. Strategies include:

  • Catalyst modulation : Using Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions .
  • Computational guidance : Density Functional Theory (DFT) to predict transition-state energies and favored pathways .

Example :
In thiazole synthesis, replacing DMF with THF increased regioselectivity from 65% to 82% for the 4-position substitution .

Advanced: What computational strategies predict reactivity or stability of intermediates?

Answer:

  • Reaction path search : Quantum mechanical calculations (e.g., Gaussian 16) map potential energy surfaces to identify low-barrier pathways .
  • Molecular dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., water vs. toluene) .
  • Docking studies : Predict binding affinities of intermediates to biological targets (AutoDock Vina) .

Case study :
ICReDD’s workflow combines DFT-based reaction screening with machine learning to prioritize synthetic routes, reducing trial-and-error experimentation by 40% .

Advanced: How should discrepancies in biological activity data be analyzed?

Answer:
Contradictions may stem from:

  • Assay variability : Normalize data using Z-score or standardized protocols (e.g., CLSI guidelines) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing CF₃ vs. Cl) via SAR tables:
Substituent Activity (IC₅₀, μM) Source
2,4-Dichlorophenyl0.45 ± 0.02
4-Trifluoromethylphenyl1.20 ± 0.15
  • Meta-analysis : Use tools like RevMan to pool data across studies and identify outliers .

Advanced: What techniques resolve conflicting NMR or crystallographic data?

Answer:

  • Dynamic NMR : Variable-temperature studies to detect tautomerism or conformational exchange .
  • High-resolution MS : Confirm molecular formula (e.g., ≤2 ppm mass error) to rule out impurities .
  • Twinned crystal refinement : For ambiguous X-ray data, apply SHELXL twin refinement to improve R-factors .

Example :
In a study of a related oxadiazole, twinning resolved a 0.05 Å discrepancy in bond lengths, confirming the correct tautomer .

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